Aluminum, bromodimethyl-

Description

Properties

CAS No. |

3017-85-4 |

|---|---|

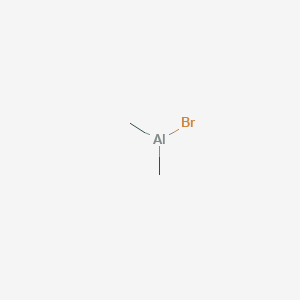

Molecular Formula |

C2H6AlBr |

Molecular Weight |

136.95 g/mol |

IUPAC Name |

bromo(dimethyl)alumane |

InChI |

InChI=1S/2CH3.Al.BrH/h2*1H3;;1H/q;;+1;/p-1 |

InChI Key |

ZGMHEOLLTWPGQX-UHFFFAOYSA-M |

Canonical SMILES |

C[Al](C)Br |

Origin of Product |

United States |

Biological Activity

Aluminum, bromodimethyl- (commonly referred to as aluminum bromodimethyl) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, potential toxicity, and implications for health.

Aluminum is a metal known for its diverse interactions with biological molecules. In the case of aluminum bromodimethyl, it exhibits unique properties that can influence its biological activity. The compound can interact with proteins and nucleic acids, potentially leading to alterations in cellular function.

Mechanisms of Interaction

- Chelation : Aluminum can form complexes with various biomolecules, including amino acids and proteins. This interaction can affect the stability and function of these biomolecules .

- Oxidative Stress : Aluminum is known to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This can result in damage to cellular components, including lipids, proteins, and DNA .

- Neurotoxicity : Studies have indicated that aluminum exposure may be linked to neurodegenerative diseases. It has been shown to disrupt neuronal function and promote neuroinflammation .

Biological Activity

The biological activity of aluminum bromodimethyl can be assessed through various studies examining its effects on cellular systems.

Antimicrobial Activity

Research has demonstrated that aluminum complexes exhibit antimicrobial properties. For instance, certain aluminum compounds have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. In comparative studies, aluminum complexes displayed enhanced antimicrobial activity compared to their free ligand forms .

| Compound Type | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Aluminum Complex | Moderate | High |

| Free Ligand | Low | Moderate |

Cognitive Impairment

A significant body of research suggests a correlation between aluminum exposure and cognitive decline. A study conducted among workers in an aluminum factory found a notable prevalence of mild cognitive impairment associated with elevated plasma aluminum levels. The odds ratio indicated that higher plasma aluminum concentrations significantly increased the risk of cognitive impairment .

Case Studies

- Occupational Exposure Study :

- Antimicrobial Efficacy Study :

Comparison with Similar Compounds

Key Research Findings

Critical Analysis

- Aluminum, bromodimethyl- is underdocumented in the provided evidence, suggesting a niche role compared to BDMS, which is extensively validated for bromination and multi-step reactions.

- Safety and Handling: Organoaluminum compounds like dimethylaluminum bromide are pyrophoric and moisture-sensitive, requiring stringent handling . BDMS, while less hazardous, still necessitates precautions due to its bromine content .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Aluminum, bromodimethyl- in laboratory settings?

- Methodological Answer : Synthesis typically involves alkylation or halogen exchange reactions. For example, NEt(iPr)₂ has been used as a catalyst in optimizing yield and reaction efficiency. Purification steps should include distillation under inert conditions and spectroscopic validation (e.g., NMR, FTIR) to confirm product integrity. Experimental protocols must detail reagent stoichiometry, temperature control, and inert atmosphere requirements to ensure reproducibility .

Q. How should researchers characterize Aluminum, bromodimethyl- to confirm structural integrity and purity?

- Methodological Answer : Characterization requires a combination of analytical techniques:

- Spectroscopy : and NMR to verify molecular structure; FTIR for functional group analysis.

- Elemental Analysis : Combustion analysis or ICP-MS for Al and Br quantification.

- Chromatography : GC-MS or HPLC to assess purity. Always report detection limits and calibration standards to ensure data reliability .

Q. What strategies are effective for conducting a literature review on Aluminum, bromodimethyl-?

- Methodological Answer :

- Database Selection : Use SciFinder or Reaxys for chemical-specific data; PubMed for toxicological studies.

- Keyword Optimization : Combine terms like "organoaluminum compounds," "synthesis protocols," and "toxicity mechanisms."

- Source Evaluation : Prioritize peer-reviewed journals (e.g., Journal of Organometallic Chemistry) and avoid non-academic platforms like LookChem .

Q. What safety protocols are critical when handling Aluminum, bromodimethyl- in experimental setups?

- Methodological Answer :

- Containment : Use gloveboxes or fume hoods to prevent exposure to moisture or air (pyrophoric risk).

- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles.

- Waste Disposal : Quench residues with isopropanol under controlled conditions. Document all procedures in line with institutional safety guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between synthesis yield and throughput in Aluminum, bromodimethyl- production?

- Methodological Answer : Use design-of-experiments (DoE) frameworks to identify trade-offs. For instance, a study found that higher throughput (e.g., parallel reactors) may reduce yield due to incomplete mixing. Employ response surface modeling to balance variables like catalyst loading and reaction time. Validate findings with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What methodologies optimize data interoperability when integrating experimental data on Aluminum, bromodimethyl- across multidisciplinary studies?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata Standards : Use IUPAC nomenclature and SMILES notation for chemical structures.

- Data Repositories : Deposit raw data in platforms like Zenodo or ChemRxiv with detailed README files.

- Collaborative Tools : Leverage platforms like Electronic Lab Notebooks (ELNs) for real-time data sharing .

Q. How should toxicological studies on Aluminum, bromodimethyl- address bioavailability and conflicting data from existing literature?

- Methodological Answer :

- Systematic Reviews : Apply PRISMA guidelines to filter studies by exclusion criteria (e.g., excluding non-bioavailability-focused papers).

- In Vitro/In Vivo Correlation : Use Caco-2 cell models to assess intestinal absorption, followed by murine studies for validation.

- Data Harmonization : Normalize metrics (e.g., LD₅₀, IC₅₀) across studies using meta-analysis tools like RevMan .

Q. What frameworks guide ethical data sharing practices for Aluminum, bromodimethyl- research involving sensitive biological data?

- Methodological Answer :

- De-identification : Apply GDPR/IRB-approved anonymization techniques (e.g., k-anonymity) to datasets.

- Controlled Access : Use repositories like EMBL-EBI or BIH QUEST, which require data use agreements.

- Ethical Oversight : Consult institutional review boards (IRBs) for dual-use risks and participant consent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.